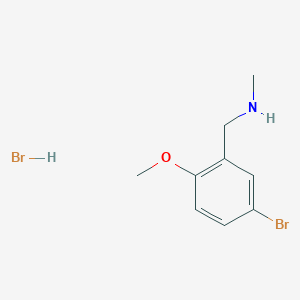

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide

Descripción

(3,4-Dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core modified with sulfone (1,1-dioxido) groups, fluorine substituents, and aromatic methoxy and fluorophenyl moieties. Its molecular formula is C₂₅H₂₂FNO₇S, with an average molecular weight of 499.509 and a monoisotopic mass of 499.110101 . The compound’s structural complexity arises from the 6-fluoro substitution on the benzothiazin ring, a 4-(4-fluorophenyl) group, and a 3,4-dimethoxyphenyl ketone moiety.

Propiedades

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.BrH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKZFMOLOBOHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Br)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide typically involves several steps:

Acetylation: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride.

Bromination: The acetylated compound is then brominated using bromine in the presence of iron powder as a catalyst.

Deacetylation: The final step involves deacetylation to yield 5-bromo-2-methoxyphenol.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenethylamines, while oxidation can produce corresponding quinones or other oxidized derivatives.

Aplicaciones Científicas De Investigación

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide has several scientific research applications:

Psychopharmacology: It is used to study the behavioral, neurochemical, and pharmaco-EEG profiles of psychedelic drugs in animal models.

Organic Chemistry: The compound is utilized in α-bromination reactions on acetophenone derivatives, serving as a teaching tool in experimental chemistry.

Neurochemistry: Research involving dopamine and its metabolites in the nucleus accumbens often employs this compound to understand its effects on neurotransmitter levels.

Mecanismo De Acción

The mechanism of action of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound affects dopamine receptors and other neurotransmitter systems in the brain.

Pathways Involved: It influences the dopaminergic pathway, leading to changes in dopamine levels and its metabolites, which in turn affect behavior and neurochemical profiles.

Comparación Con Compuestos Similares

Key Observations:

Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups at adjacent positions, enhancing resonance stabilization compared to the 3,5-dimethoxyphenyl isomer in ’s compound .

Impact of Fluorine :

- The 6-fluoro substituent on the benzothiazin ring is conserved across all analogs, suggesting its critical role in modulating electronic properties or binding interactions.

Sulfone Group :

- The 1,1-dioxido (sulfone) group is a common feature, contributing to polarity and hydrogen-bonding capacity, which may influence solubility and target affinity .

Analytical and Computational Insights

- Crystallography : Tools like SHELX and WinGX () are widely used for structural refinement, enabling precise determination of sulfone geometry and ring puckering (e.g., Cremer-Pople parameters in ) .

- Solubility and Micellization : Spectrofluorometry and tensiometry () could be applied to compare critical micelle concentrations (CMCs) of analogs, though direct data for these compounds is lacking .

Actividad Biológica

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromo and methoxy substituent on a phenyl ring, which is critical for its biological activity. The bromine atom can influence the electronic properties of the molecule, while the methoxy group may enhance lipophilicity and receptor binding affinity.

1. Serotonin Receptor Interaction

Research indicates that compounds structurally similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in various neuropsychiatric disorders, making it a target for drug development.

- Selectivity and Potency : In studies involving similar compounds, modifications such as halogen substitutions (including bromine) have been shown to enhance selectivity for 5-HT_2C over other serotonin receptor subtypes (e.g., 5-HT_2A and 5-HT_2B) . For instance, certain derivatives demonstrated EC50 values in the low nanomolar range, indicating potent agonistic activity at the 5-HT_2C receptor.

2. Antitumor Activity

While primarily noted for its neuropharmacological effects, there is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. Compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin polymerization.

- Case Studies : A study on benzo[b]furan derivatives highlighted that brominated compounds exhibited increased antiproliferative activity against cancer cell lines, suggesting a potential avenue for exploring the anticancer properties of related compounds .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how modifications can influence biological activity:

| Compound Modification | Observed Effect |

|---|---|

| Bromine at the 5-position | Increased potency at 5-HT_2C receptor |

| Methoxy group at the 2-position | Enhanced lipophilicity and receptor binding |

| N-Methyl substitution | Improved selectivity and reduced side effects |

These modifications are crucial for optimizing the pharmacological profile of new drug candidates derived from this scaffold.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities:

- In Vitro Studies : Compounds were tested against various cell lines, revealing significant differences in potency based on structural variations. For example, certain brominated analogs exhibited IC50 values significantly lower than their non-brominated counterparts .

- Mechanistic Insights : Investigations into the mechanism of action revealed that some derivatives induce apoptosis in cancer cells by activating caspase pathways, which is critical for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure. The bromine atom and methoxy group will influence chemical shifts (e.g., aromatic protons at δ ~6.5–7.5 ppm, methoxy at δ ~3.8–4.0 ppm, and N-methyl at δ ~2.2–2.5 ppm) .

- Infrared Spectroscopy (IR) : Identify functional groups such as the C-Br stretch (~550–650 cm) and N-H stretches (~3300–3500 cm for the hydrobromide salt) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 278–280 for the free base, adjusted for hydrobromide) .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Bromination of Precursors : Start with 2-methoxy-N-methylbenzylamine and brominate at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) to ensure regioselectivity .

- Salt Formation : React the free base with hydrobromic acid (HBr) in anhydrous ethanol, followed by recrystallization to isolate the hydrobromide salt .

Advanced Research Questions

Q. How can regioselectivity in bromination be optimized for aryl methoxy derivatives?

- Methodological Answer :

- Directing Group Strategy : The methoxy group acts as an ortho/para-director. Use steric or electronic modifiers (e.g., bulky solvents or Br/FeBr) to favor bromination at the 5-position (para to methoxy). Monitor reaction progress via TLC or HPLC .

- Computational Modeling : Employ density functional theory (DFT) to predict bromination sites based on electron density maps and Fukui functions .

Q. What experimental approaches assess the stability of the hydrobromide salt under varying pH?

- Methodological Answer :

- pH-Dependent Solubility Tests : Dissolve the compound in buffered solutions (pH 1–12) and measure solubility changes via UV-Vis spectroscopy or gravimetric analysis. The hydrobromide salt is expected to be stable in acidic conditions but may decompose in alkaline media .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation products (e.g., free base or bromine loss) using HPLC-MS .

Q. How can computational methods predict biological activity or reactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., serotonin receptors, given structural similarities to psychoactive amines) .

- Reactivity Descriptors : Calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to identify reactive sites for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.